molecular formula C17H13F3N2O3 B15132554 (Z)-3-hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one

(Z)-3-hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one

Cat. No.: B15132554
M. Wt: 350.29 g/mol
InChI Key: KCLYGDPNVXVCIM-HPIUUUMCSA-N
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Description

(Z)-3-hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one is a synthetic organic compound It features a hydroxy group, a methoxyphenyl group, and a trifluoromethylphenyl diazenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one typically involves the following steps:

    Formation of the diazenyl intermediate: This can be achieved by diazotization of an aromatic amine followed by coupling with a suitable phenol or aniline derivative.

    Aldol condensation: The intermediate is then subjected to aldol condensation with an appropriate aldehyde or ketone to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.

    Reduction: The diazenyl group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or CrO3 in acidic medium.

    Reduction: H2 with Pd/C, LiAlH4, or NaBH4.

    Substitution: Nucleophiles like NaOH, KOH, or Grignard reagents.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted phenols or ethers.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of reaction mechanisms: Helps in understanding the behavior of diazenyl and hydroxy groups in various reactions.

Biology

    Potential drug development: Investigated for its biological activity and potential as a pharmaceutical agent.

Medicine

    Anticancer properties: Some compounds with similar structures have shown promise in inhibiting cancer cell growth.

Industry

    Dye and pigment production: The diazenyl group is a common feature in azo dyes, which are used in textile and printing industries.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body. The hydroxy and diazenyl groups could play a role in binding to these molecular targets, affecting their activity and leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    Azo dyes: Compounds with similar diazenyl groups used in dyeing processes.

    Phenolic compounds: Compounds with hydroxy and methoxy groups, often studied for their antioxidant properties.

Uniqueness

    Combination of functional groups: The unique combination of hydroxy, methoxy, and diazenyl groups in this compound may confer specific reactivity and biological activity not seen in other compounds.

Properties

Molecular Formula

C17H13F3N2O3

Molecular Weight

350.29 g/mol

IUPAC Name

(Z)-3-hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one

InChI

InChI=1S/C17H13F3N2O3/c1-25-14-8-2-11(3-9-14)16(24)15(10-23)22-21-13-6-4-12(5-7-13)17(18,19)20/h2-10,23H,1H3/b15-10-,22-21?

InChI Key

KCLYGDPNVXVCIM-HPIUUUMCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C(=C/O)/N=NC2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=CO)N=NC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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